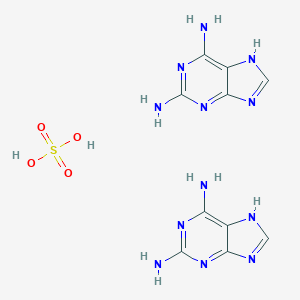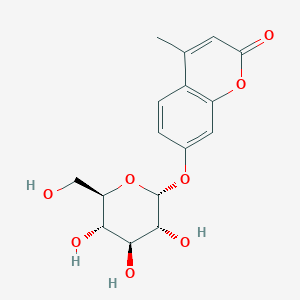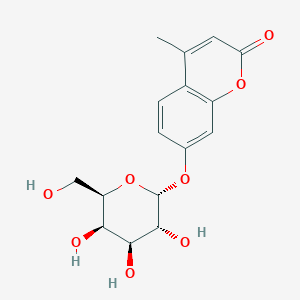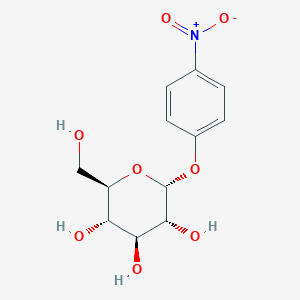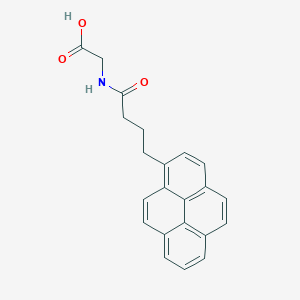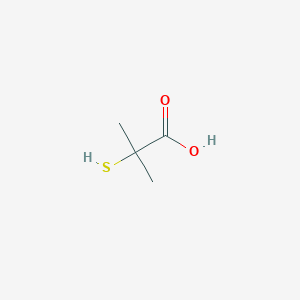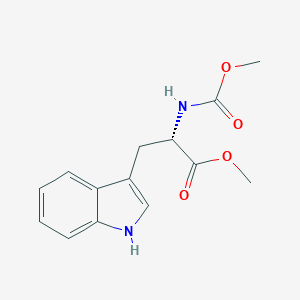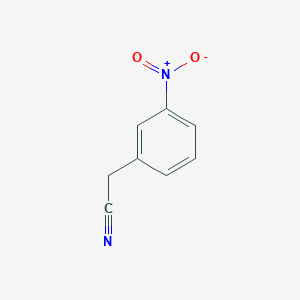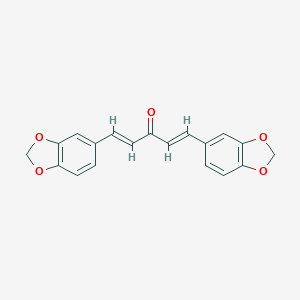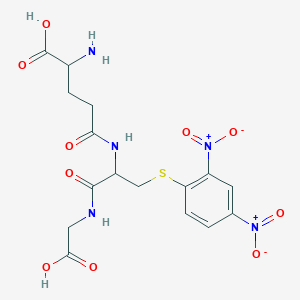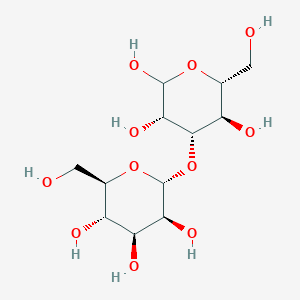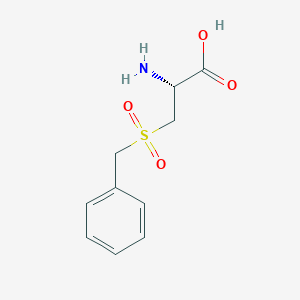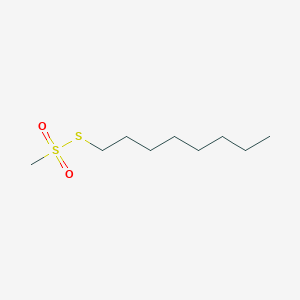
1-Methylsulfonylsulfanyloctane
Descripción general
Descripción
Synthesis Analysis
The synthesis of organosulfur compounds such as 1-Methylsulfonylsulfanyloctane involves efficient and general protocols. For instance, the dehydrative synthesis of 1-(methylsulfonyl)-1-propene, a related compound, from corresponding alcohols using MeSO2Cl/organic base system demonstrates a simple yet efficient approach to organosulfur compounds synthesis (Kharkov University Bulletin Chemical Series, 2020). Such methodologies could be adapted for the synthesis of 1-Methylsulfonylsulfanyloctane, highlighting the versatility and efficiency of organosulfur compound synthesis.
Molecular Structure Analysis
The molecular structure of organosulfur compounds is characterized by various spectroscopic techniques. The electron paramagnetic resonance (EPR) spectroscopy study on Methylsulfonylmethane, a compound with similarities to 1-Methylsulfonylsulfanyloctane, reveals how temperature-dependent structural changes can provide insights into the molecular structure and behavior of organosulfur compounds (International Journal of Molecular Sciences, 2011).
Chemical Reactions and Properties
Organosulfur compounds participate in a wide range of chemical reactions. For example, the synthesis of β-Methylsulfonylated N-Heterocycles demonstrates the involvement of organosulfur compounds in FeCl3-catalyzed C-H dehydrogenation and methylsulfonylation reactions, showcasing their reactivity and utility in organic synthesis (The Journal of organic chemistry, 2020).
Physical Properties Analysis
The study of organosulfur compounds like Methylsulfonylmethane through EPR spectroscopy also sheds light on their physical properties, such as temperature-dependent structural changes. These properties are essential for understanding the behavior of organosulfur compounds in various conditions and applications (International Journal of Molecular Sciences, 2011).
Safety And Hazards
The specific safety and hazards of 1-Methylsulfonylsulfanyloctane are not detailed in the search results. However, it is always important to handle chemicals with care, following safety data sheet instructions6.
Direcciones Futuras
The future directions of 1-Methylsulfonylsulfanyloctane are not explicitly detailed in the search results. However, advancements in fields like machine learning and biology suggest that there is potential for future research and development in the area of chemical compounds7.
Please note that this information is based on the available search results and may not fully cover all aspects of 1-Methylsulfonylsulfanyloctane. For more detailed information, please refer to specific scientific literature and resources.
Propiedades
IUPAC Name |
1-methylsulfonylsulfanyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYNUTSGVHXNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298634 | |
| Record name | s-octyl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonylsulfanyloctane | |
CAS RN |
7559-45-7 | |
| Record name | NSC124763 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-octyl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



